Aak1-IN-1, also known as Adaptor Associated Kinase 1 inhibitor, is a compound targeting the AAK1 enzyme, which plays a crucial role in various cellular processes, particularly in clathrin-mediated endocytosis. AAK1 is a serine/threonine kinase that phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP-2), facilitating receptor-mediated endocytosis. The inhibition of AAK1 has therapeutic potential in treating neuropathic pain and viral infections, including those caused by Hepatitis C and SARS-CoV-2.
The compound Aak1-IN-1 has been developed through various drug discovery programs aimed at identifying selective inhibitors of AAK1. Research has shown that AAK1 inhibitors can significantly impact the treatment of conditions linked to this kinase, such as neurological disorders and viral infections .
Aak1-IN-1 belongs to the class of small molecule inhibitors targeting serine/threonine kinases. It is specifically designed to inhibit the activity of AAK1, which is part of the Numb-associated kinase family. This classification is essential for understanding its mechanism of action and potential therapeutic applications.
The synthesis of Aak1-IN-1 involves several steps typical for small molecule drug development. Key methods include:
Recent studies have highlighted the use of Kinobeads technology to discover novel inhibitors like TIM-098a, which is derived from initial compounds such as TIM-063. This approach allows for the identification of compounds with high selectivity for AAK1 while minimizing off-target effects .
The molecular structure of Aak1-IN-1 is characterized by specific functional groups that facilitate its interaction with the ATP-binding site of AAK1. The precise structural formula and three-dimensional conformation are critical for understanding its binding affinity and inhibition mechanism.
The molecular weight, solubility, and other physicochemical properties are essential for evaluating the compound's bioavailability and stability. For instance, TIM-098a has shown favorable properties such as cell membrane permeability, which is crucial for its efficacy in biological systems .
Aak1-IN-1 primarily acts through competitive inhibition of AAK1 by binding to its active site. This interaction prevents the phosphorylation of target substrates, such as AP2M1, thereby disrupting clathrin-mediated endocytosis.
Kinetic studies reveal that the inhibition constant (IC50) for Aak1-IN-1 is significantly lower than that of other known inhibitors, indicating its higher potency. For example, TIM-098a demonstrated an IC50 value of 0.24 µM against AAK1, showcasing its effectiveness in inhibiting kinase activity .
The mechanism by which Aak1-IN-1 exerts its effects involves:
Studies indicate that inhibition of AAK1 can alter cellular responses related to viral entry and neurotransmitter signaling pathways, making it a valuable target for therapeutic intervention in various diseases .
Aak1-IN-1 exhibits properties typical of small organic molecules, including:
The chemical properties include:
Relevant data from experimental studies support these characteristics, providing insights into formulation strategies for effective delivery .
Aak1-IN-1 has significant potential applications in several areas:
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine protein kinase belonging to the Numb-associated kinase family, ubiquitously expressed but with pronounced activity in the central nervous system. Its primary biological function centers on regulating clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing extracellular molecules, receptors, and pathogens [1] [6]. During CME, AAK1 phosphorylates the threonine 156 (Thr156) residue of the μ2 subunit within the Adaptor Protein Complex 2 (AP-2), a critical step in facilitating cargo recognition and vesicle maturation [1] [3]. This phosphorylation event induces conformational changes in AP-2, enhancing its affinity for cargo proteins like transmembrane receptors and enabling efficient clathrin coat assembly [1] [8].
Structurally, AAK1 comprises an N-terminal kinase domain (residues 1–267), a central glutamine-proline-alanine-rich region (residues 312–630), and a C-terminal α-adaptin-interacting domain (AID) [1] [3]. The kinase domain shares high conservation (74%) with Bone Morphogenetic Protein-2-Inducible Kinase (BMP2K/BIKE), another NAK family member, but differences in non-kinase domains confer functional specificity [1] [8]. Structural insights from the AAK1-K252a complex (resolution: 1.95 Å) revealed critical interactions within the ATP-binding pocket, informing rational inhibitor design [1]. Genetic or pharmacological inhibition of AAK1 disrupts AP-2 μ2 phosphorylation, impairing endosomal trafficking and reducing early endosome formation, as demonstrated in HeLa cell models [3].
Table 1: Key Functional Domains and Mechanisms of AAK1 in Clathrin-Mediated Endocytosis
Domain/Feature | Functional Role | Consequence of Inhibition |
---|---|---|
Kinase Domain (N-terminal) | Phosphorylates AP-2 μ2 subunit at Thr156 | Disrupted cargo recognition and vesicle formation |
α-Adaptin-Interacting Domain (C-terminal) | Binds AP-2 complex | Impaired kinase-substrate colocalization |
QPA-Rich Region (Central) | Regulatory function; exact role under investigation | Potential modulation of kinase activity or protein interactions |
Catalytic Site Residues | ATP binding and catalytic activity (e.g., Lys72, Glu91, Asp156) | Target for competitive inhibitors (e.g., TIM-098a, K252a) |
Beyond endocytosis, AAK1 governs pathophysiological processes, including viral entry and neuropathic signaling. In viral infections, AAK1-mediated phosphorylation of AP-2 μ2 is hijacked by viruses like SARS-CoV-2, Hepatitis C, Dengue, and Ebola to facilitate cellular invasion via CME [1] [3] [6]. Inhibiting AAK1 blocks viral endocytosis, as evidenced by repurposed kinase inhibitors (e.g., sunitinib, baricitinib) reducing viral load in vitro [1] [6]. For SARS-CoV-2, computational and biochemical studies confirmed that baricitinib’s efficacy in COVID-19 trials partly stems from AAK1 inhibition, downregulating phosphorylated AP2M1 and viral uptake [1] [6].
In neurological contexts, AAK1 modulates neurotransmitter receptor trafficking and synaptic plasticity. It regulates γ-aminobutyric acid type A (GABAA) receptor expression by influencing endocytosis, linking it to neuropathic pain and epilepsy [2] [6]. Reduced GABAA receptor surface expression exacerbates neuronal hyperexcitability, a hallmark of chronic pain. AAK1 also intersects with Neuregulin-1 (Nrg1)/ErbB4 signaling, where its inhibition potentiates Nrg1-dependent neurite outgrowth and neurotrophic responses [5]. This pathway is implicated in neuropsychiatric disorders, including schizophrenia. Furthermore, AAK1 acts downstream of Wnt/β-catenin and Notch pathways, influencing neuronal development and synaptic strength [8].
Table 2: AAK1 in Disease-Relevant Signaling Pathways
Disease Context | Key Pathway | AAK1 Function | Therapeutic Implication |
---|---|---|---|
Viral Infections (e.g., COVID-19) | Clathrin-mediated endocytosis | Phosphorylates AP-2 μ2 to enable viral entry | Broad-spectrum antivirals (e.g., baricitinib repurposing) |
Neuropathic Pain | GABAA receptor trafficking | Downregulates GABAA surface expression | Restoring inhibitory tone (e.g., LX-9211 clinical trials) |
Neurodegeneration | Nrg1/ErbB4 signaling | Modulates ErbB4 trafficking and neuritogenesis | Neuroprotection in ALS/AD models |
Synaptic Plasticity | Notch/Wnt activation | Phosphorylates Numb; regulates LRP6 endocytosis | Cognitive disorder intervention |
The centrality of AAK1 in clathrin-dependent processes provides a compelling rationale for its therapeutic targeting in multifactorial diseases. Its involvement in both neurological disorders (e.g., neuropathic pain, Alzheimer’s disease, Parkinson’s disease) and viral entry underscores its pleiotropic roles [1] [3] [7]. For neuropathic pain, AAK1 inhibition reduces hyperexcitability without opioid-related side effects, as validated by clinical-stage inhibitors (e.g., BMS-986176/LX-9211) in Phase II trials for diabetic neuropathy [2] [7]. Similarly, in Alzheimer’s models, AAK1 knockdown mitigates amyloid-β production by attenuating APP endocytosis [7].
AAK1’s druggability is evidenced by diverse inhibitor classes:
The kinase’s structural plasticity allows selective targeting over related NAK members (e.g., GAK, BIKE). For instance, TIM-098a—a novel inhibitor derived from TIM-063—exhibits 35-fold selectivity for AAK1 over BIKE [3]. Furthermore, AAK1 inhibitors like SGC-AAK1-1 serve as chemical probes to dissect pathophysiological mechanisms, accelerating drug discovery [8]. Given the unmet needs in neuropathic pain and emerging viral threats, AAK1 represents a high-value node for multimodal therapeutics with broad clinical applicability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0